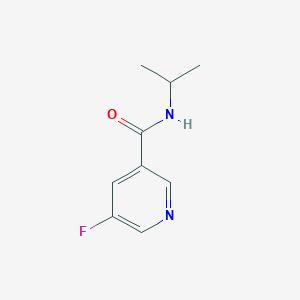

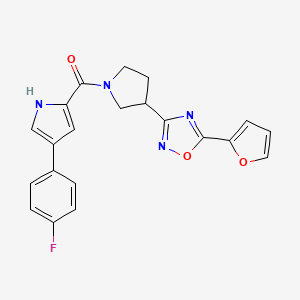

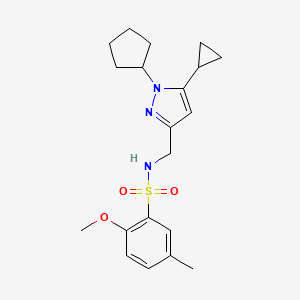

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide, also known as TRO19622, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. TRO19622 is a selective inhibitor of the neurotrophin receptor p75NTR, which is involved in a range of physiological and pathological processes.

科学的研究の応用

Inhibition of Nucleoside Transport

One application involves the inhibition of nucleoside transport proteins. For instance, compounds with halogen, hydroxyl, and (trifluoro)methyl(-oxy) substituents have been investigated for their affinity to the ENT1 nucleoside transporter. These modifications aim to lower the polarity compared to 4-nitrobenzylthioinosine (NBTI), potentially enhancing oral absorption and CNS penetration. Certain analogues demonstrated high affinity, indicating the potential for these compounds in modulating nucleoside transport across cellular membranes (R. A. Tromp et al., 2004).

Oxidative Enantioselective α-Fluorination

Another application is in the oxidative enantioselective α-fluorination of aliphatic aldehydes, facilitated by N-heterocyclic carbene catalysis. This process, using N-fluorobis(phenyl)sulfonimide as both an oxidant and a fluorine source, overcomes challenges like competitive difluorination and nonfluorination, achieving high enantioselectivities (Fangyi Li et al., 2014).

Na+/Ca2+ Exchange Inhibition

Compounds like YM-244769 have been explored for their selective inhibition of the Na+/Ca2+ exchanger NCX3 over NCX1 and NCX2, offering a new avenue for neuroprotective drug development. Such specificity could be attributed to modifications in the compound's structure, hinting at the importance of tailored substitutions for achieving desired biological activities (T. Iwamoto & S. Kita, 2006).

Insecticide Development

Flubendiamide, a novel insecticide, showcases the importance of incorporating specific substituents (e.g., heptafluoroisopropyl groups) to achieve high efficacy against pests. This compound's unique structure, including fluorinated elements, plays a crucial role in its mode of action and selectivity, illustrating the broader relevance of such chemical modifications in developing new agrochemicals (Masanori Tohnishi et al., 2005).

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c19-14-8-6-12(7-9-14)10-23-15(25)16(26)24-11-17(27,18(20,21)22)13-4-2-1-3-5-13/h1-9,27H,10-11H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHLZJMUXKCKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

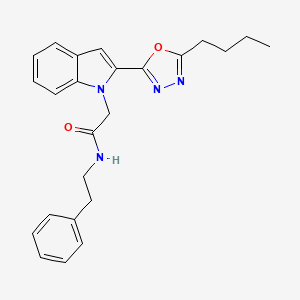

![(E)-3-(dimethylamino)-1-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2712444.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)

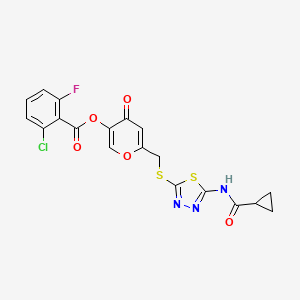

![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2712449.png)

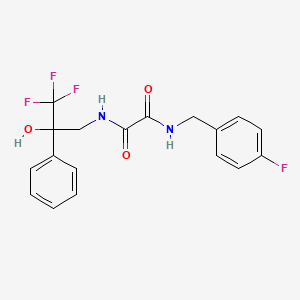

![N-(3,4-diethoxyphenethyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)